4-methoxy-2-methylquinolin-8-amine
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Overview
Description
4-Methoxy-2-methylquinolin-8-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives, including this compound, are recognized for their broad-spectrum biological activities, making them valuable in the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methylquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-methoxyaniline with suitable reagents to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
4-Methoxy-2-methylquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and leishmaniasis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, it is thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately results in its death .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline core structure and exhibit broad-spectrum biological activities.
Quinoline N-oxides: These derivatives are formed through the oxidation of quinoline compounds and have distinct chemical properties.
Tetrahydroquinolines: Reduced forms of quinoline derivatives with different pharmacological profiles
Uniqueness
4-Methoxy-2-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methoxy-2-methylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGXAJFODVCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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